Cas no 159177-79-4 (4-3-(trifluoromethyl)phenylmorpholin-3-one)

4-3-(trifluoromethyl)phenylmorpholin-3-one 化学的及び物理的性質
名前と識別子
-
- 4-3-(trifluoromethyl)phenylmorpholin-3-one
- EN300-1086064
- 4-[3-(trifluoromethyl)phenyl]morpholin-3-one
- SCHEMBL5740890
- GCEZVKLMKJQRIG-UHFFFAOYSA-N
- 159177-79-4
-
- インチ: 1S/C11H10F3NO2/c12-11(13,14)8-2-1-3-9(6-8)15-4-5-17-7-10(15)16/h1-3,6H,4-5,7H2
- InChIKey: GCEZVKLMKJQRIG-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)N1C(COCC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 245.06636305g/mol
- どういたいしつりょう: 245.06636305g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.5Ų
4-3-(trifluoromethyl)phenylmorpholin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1086064-0.25g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 95% | 0.25g |
$1065.0 | 2023-10-27 | |
Enamine | EN300-1086064-1g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 95% | 1g |
$1157.0 | 2023-10-27 | |
Enamine | EN300-1086064-10g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 95% | 10g |
$4974.0 | 2023-10-27 | |
Enamine | EN300-1086064-2.5g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 95% | 2.5g |
$2268.0 | 2023-10-27 | |
Enamine | EN300-1086064-0.1g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 95% | 0.1g |
$1019.0 | 2023-10-27 | |
Enamine | EN300-1086064-5g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 95% | 5g |
$3355.0 | 2023-10-27 | |
Enamine | EN300-1086064-1.0g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 1g |
$1157.0 | 2023-06-10 | ||
Enamine | EN300-1086064-0.05g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 95% | 0.05g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1086064-5.0g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 5g |
$3355.0 | 2023-06-10 | ||
Enamine | EN300-1086064-0.5g |
4-[3-(trifluoromethyl)phenyl]morpholin-3-one |
159177-79-4 | 95% | 0.5g |
$1111.0 | 2023-10-27 |
4-3-(trifluoromethyl)phenylmorpholin-3-one 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-3-(trifluoromethyl)phenylmorpholin-3-oneに関する追加情報
Comprehensive Overview of 4-3-(Trifluoromethyl)phenylmorpholin-3-one (CAS No. 159177-79-4): Properties, Applications, and Industry Insights
The compound 4-3-(trifluoromethyl)phenylmorpholin-3-one (CAS No. 159177-79-4) is a specialized organic molecule featuring a morpholin-3-one core substituted with a 3-(trifluoromethyl)phenyl group. This structural configuration imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, traits highly sought after in drug discovery. Recent studies highlight its potential as a building block for kinase inhibitors and GPCR-targeted therapies, aligning with the growing demand for precision medicine.
In the context of green chemistry and sustainable synthesis, 159177-79-4 has garnered attention due to its compatibility with catalytic methods. Researchers are exploring its use in flow chemistry and microwave-assisted reactions, addressing industry priorities for reduced solvent waste and energy efficiency. The compound’s electron-deficient aromatic ring also facilitates selective cross-coupling reactions, a topic frequently queried in academic forums and patent literature.
From an analytical standpoint, 4-3-(trifluoromethyl)phenylmorpholin-3-one exhibits distinct spectral signatures. Nuclear magnetic resonance (NMR) studies reveal characteristic shifts for the morpholinone protons (δ 3.5–4.0 ppm) and the CF3 group (δ ~120 ppm in 19F NMR). These features simplify purity assessments, a critical consideration for QA/QC protocols in contract manufacturing organizations (CMOs).
The compound’s stability under physiological pH ranges (5–8) has spurred investigations into its prodrug potential. With AI-driven drug design becoming a dominant trend, molecular docking simulations suggest that 159177-79-4 could serve as a scaffold for neuroprotective agents—a hot topic in neurodegenerative disease research. This aligns with frequent search queries like “morpholinone derivatives in CNS drugs” or “trifluoromethyl compounds for Alzheimer’s.”
Industrial-scale production of 4-3-(trifluoromethyl)phenylmorpholin-3-one requires optimization of Pd-catalyzed amination steps, as noted in recent process chemistry publications. Regulatory compliance, particularly REACH and ICH guidelines, further underscores the need for rigorous impurity profiling—a subject often discussed in pharma SEO content targeting quality control professionals.
Emerging applications include its use in OLED materials, where the trifluoromethyl group improves electron transport properties. This connects to trending searches on “high-performance organic semiconductors,” reflecting cross-disciplinary interest. Patent analysis (2020–2024) shows a 40% increase in filings referencing 159177-79-4, signaling its expanding industrial relevance.
In summary, 4-3-(trifluoromethyl)phenylmorpholin-3-one exemplifies the convergence of synthetic innovation and therapeutic potential. Its multifaceted roles—from medicinal chemistry to material science—position it as a compound of enduring scientific and commercial significance.
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